REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[C:12]([C:14]1[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=1)=[O:13].[OH:21][CH2:22][C:23](C1C=CC=CC=1)=O>F>[C:1]([O-:4])(=[O:3])[CH3:2].[C:22]([O:20][C:17]1[CH:18]=[CH:19][C:14]([CH3:12])=[CH:15][CH:16]=1)(=[O:21])[CH3:23].[C:1]([O:4][C:5]1[C:10]([O:13][CH3:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with a maximum yield of 81% after 24 hours of reaction time
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to be obtained by K
|
Type
|
CUSTOM
|
Details
|
in yields may
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=CC=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[C:12]([C:14]1[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=1)=[O:13].[OH:21][CH2:22][C:23](C1C=CC=CC=1)=O>F>[C:1]([O-:4])(=[O:3])[CH3:2].[C:22]([O:20][C:17]1[CH:18]=[CH:19][C:14]([CH3:12])=[CH:15][CH:16]=1)(=[O:21])[CH3:23].[C:1]([O:4][C:5]1[C:10]([O:13][CH3:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with a maximum yield of 81% after 24 hours of reaction time
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to be obtained by K
|
Type
|
CUSTOM
|
Details
|
in yields may
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=CC=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |